An In-depth Technical Guide to 5-Fluoro-4-iodo-2-nitrophenylacetonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Fluoro-4-iodo-2-nitrophenylacetonitrile: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile, a substituted aromatic compound of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust resource for its synthesis, characterization, and potential applications.
Introduction
5-Fluoro-4-iodo-2-nitrophenylacetonitrile is a polyfunctionalized aromatic molecule featuring a strategic arrangement of electron-withdrawing and halogen substituents. The presence of a nitro group, a fluorine atom, an iodine atom, and a cyanomethyl group on the phenyl ring imparts a unique electronic and steric profile, making it a potentially valuable intermediate in organic synthesis. The combination of these functional groups opens avenues for diverse chemical transformations, positioning it as a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the iodo and fluoro groups, in particular, allows for selective cross-coupling and nucleophilic substitution reactions, respectively.
Chemical and Physical Properties
| Property | Value | Source/Basis |
| CAS Number | Not Assigned | |
| Molecular Formula | C₈H₄FIN₂O₂ | |
| Molecular Weight | 306.04 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to related nitrophenylacetonitriles |
| Melting Point | Estimated >72 °C | Based on 5-Fluoro-2-nitrophenylacetonitrile (70-72 °C)[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and insoluble in water. | General solubility of similar aromatic compounds |
Proposed Synthetic Pathway
A plausible and efficient route for the synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile can be envisioned starting from the commercially available 5-Fluoro-2-nitroaniline. The proposed synthesis involves a two-step sequence: a Sandmeyer reaction to introduce the iodine atom, followed by a substitution reaction to introduce the cyanomethyl group.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Fluoro-2-iodo-1-nitrobenzene via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2][3][4]
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-Fluoro-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
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Iodination:
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In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.
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Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Fluoro-2-iodo-1-nitrobenzene.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile
This step involves a nucleophilic aromatic substitution of the iodine atom with a cyanide source.
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Cyanomethylation:
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In a round-bottom flask, dissolve the purified 4-Fluoro-2-iodo-1-nitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO).
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Add potassium cyanide (1.2 equivalents) portion-wise to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude 5-Fluoro-4-iodo-2-nitrophenylacetonitrile.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
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Potential Applications
The multifaceted nature of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile makes it a promising scaffold for various applications in drug discovery and materials science.
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Medicinal Chemistry: The nitrophenylacetonitrile core is a feature in various biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of heterocyclic rings. The fluoro and iodo substituents can be exploited for modulating pharmacokinetic properties and for introducing further complexity through cross-coupling reactions. For instance, derivatives of 5-fluorouracil, a known anticancer agent, have been synthesized with iodo and nitro-containing aromatic moieties to enhance their biological activity.[5]
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Materials Science: Aromatic nitriles are precursors to various functional materials. The high degree of functionalization in this molecule could allow for its incorporation into polymers or other materials where its electronic properties could be of interest.
Safety and Handling
Given the absence of a specific Material Safety Data Sheet (MSDS) for 5-Fluoro-4-iodo-2-nitrophenylacetonitrile, a conservative approach to handling is imperative, based on the known hazards of structurally similar compounds like 2-nitrophenylacetonitrile and other halogenated nitroaromatics.[6]
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Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. The presence of the nitrile group suggests that it may be metabolized to cyanide in the body.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
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First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Fluoro-4-iodo-2-nitrophenylacetonitrile represents a highly functionalized and synthetically versatile building block. While direct experimental data remains to be published, this guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling. The proposed synthetic route, based on well-established and reliable chemical transformations, offers a clear path for its preparation in a laboratory setting. The unique combination of reactive sites on the molecule suggests significant potential for its use in the development of novel pharmaceuticals and advanced materials. Further research into this compound is warranted to fully explore its chemical reactivity and potential applications.
References
-
Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. CN101786966A - New preparation technology of p-nitro phenylacetonitrile.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Austrian Journal of Technical and Natural Sciences. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
PubChem. 2-Nitrophenylacetonitrile. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
